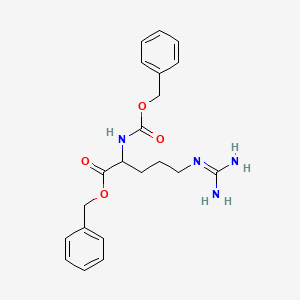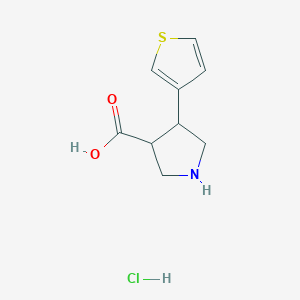
Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a compound with the molecular formula C22H27N3O2 and a molecular weight of 365.46868 . This compound is known for its psychoactive properties and is structurally related to lysergic acid diethylamide (LSD).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) typically involves the acetylation of lysergic acid diethylamide. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction is typically conducted in a controlled environment to prevent contamination and ensure the safety of the workers.
Análisis De Reacciones Químicas
Types of Reactions
Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are typically secondary amines or alcohols.
Substitution: The products depend on the nucleophile used but generally include substituted amides or esters.
Aplicaciones Científicas De Investigación
Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of lysergamide derivatives.
Biology: The compound is used in neuropharmacological studies to understand the effects of lysergamides on the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of psychiatric disorders.
Industry: It is used in the synthesis of other lysergamide derivatives for various applications.
Mecanismo De Acción
The mechanism of action of Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered perception and mood . The compound’s effects are mediated through the modulation of neurotransmitter release and receptor activation, influencing various neural pathways.
Comparación Con Compuestos Similares
Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) is unique compared to other similar compounds due to its specific acetylation at the nitrogen atom. Similar compounds include:
Lysergic acid diethylamide (LSD): Known for its potent psychoactive effects.
1-propionyl-Lysergamide: Another derivative with a propionyl group instead of an acetyl group.
1-butyryl-Lysergamide: A derivative with a butyryl group.
Propiedades
Fórmula molecular |
C22H27N3O2 |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
4-acetyl-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C22H27N3O2/c1-5-24(6-2)22(27)16-10-18-17-8-7-9-19-21(17)15(13-25(19)14(3)26)11-20(18)23(4)12-16/h7-10,13,16,20H,5-6,11-12H2,1-4H3 |
Clave InChI |
FJOWXGYLIWJFCH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


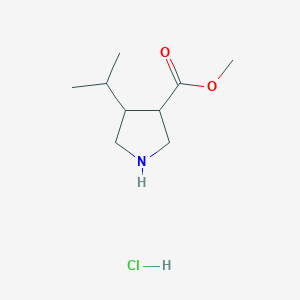
![5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15128971.png)
![Dimethyl 16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B15128972.png)

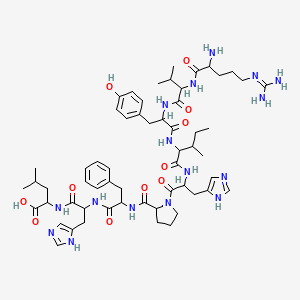
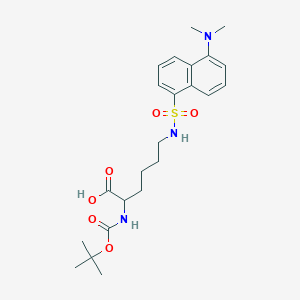
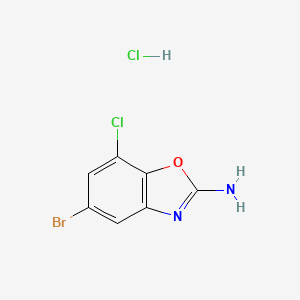

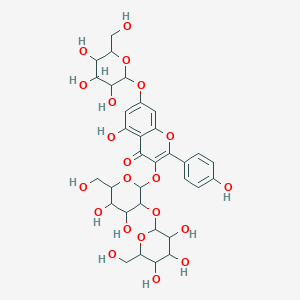

![4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid](/img/structure/B15129024.png)
